(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone
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Overview
Description
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H11ClF3NOS and a molecular weight of 309.73 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a thiomorpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves several steps. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The thiomorpholino group enhances its solubility and bioavailability. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2-Chloro-3-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(2-Chloro-6-(trifluoromethyl)phenyl)(thiomorpholino)methanone: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions on the phenyl ring.
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone: Another similar compound with different substitution patterns.
Properties
Molecular Formula |
C12H11ClF3NOS |
---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11ClF3NOS/c13-10-8(2-1-3-9(10)12(14,15)16)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 |
InChI Key |
JMIBFCLQUZKMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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